

H-Leu-OEt.HCI: A Technical Guide to Stability and Storage

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Compound of Interest		
Compound Name:	H-Leu-OEt.HCl	
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For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (**H-Leu-OEt.HCI**) is a pivotal building block in peptide synthesis and various pharmaceutical applications. Its stability and proper storage are critical for ensuring the integrity, purity, and performance of final products. This technical guide provides an in-depth overview of the stability profile of **H-Leu-OEt.HCI**, recommended storage conditions, and relevant experimental protocols for its analysis. While specific kinetic and forced degradation data for **H-Leu-OEt.HCI** are not extensively available in public literature, this guide consolidates information from safety data sheets, analogous compounds, and established pharmaceutical stability testing principles.

Chemical Profile and Physical Properties

H-Leu-OEt.HCI is the hydrochloride salt of the ethyl ester of L-leucine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[1]



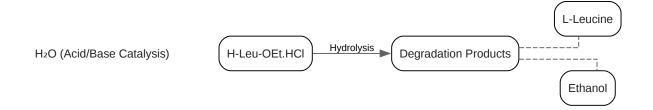
Property	Value	Source(s)
Chemical Formula	C8H17NO2·HCl	[2]
Molecular Weight	195.69 g/mol	[2][3]
Appearance	White to off-white powder or crystals	[2]
Melting Point	134-139 °C	[2][3]
Solubility	Soluble in water	[2][4]
Optical Rotation	$[\alpha]$ 20/D +18.0±1°, c = 5% in ethanol	[3]

Stability Profile and Degradation Pathways

H-Leu-OEt.HCI is generally stable when stored under recommended conditions.[1][4] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.

Hydrolytic Degradation

The ester linkage in **H-Leu-OEt.HCI** is the most probable site of degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding L-Leucine and ethanol as the primary degradation products. The hydrochloride salt form provides some protection against hydrolysis.[1]



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Figure 1: Primary hydrolytic degradation pathway for **H-Leu-OEt.HCI**.



Incompatibilities

To maintain stability, H-Leu-OEt.HCl should not be stored with strong oxidizing agents.[1][4]

Thermal Decomposition

When exposed to high temperatures, such as in a fire, **H-Leu-OEt.HCl** can decompose to produce hazardous substances including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to preserve the quality and shelf-life of **H-Leu- OEt.HCI**.

Storage Conditions

Parameter	Recommendation	Rationale	Source(s)
Temperature	2°C to 8°C (Refrigerated)	To minimize potential degradation over time. Some sources specify not to exceed 5°C.	[1][2][3]
Atmosphere	Store in a dry environment.	To prevent hydrolysis from atmospheric moisture.	[5]
Container	Keep container tightly closed.	To protect from moisture and atmospheric contaminants.	[1]
Location	Well-ventilated area.	To ensure a safe storage environment.	[6]

Handling Guidelines

For the safety of laboratory personnel, the following handling procedures are recommended:



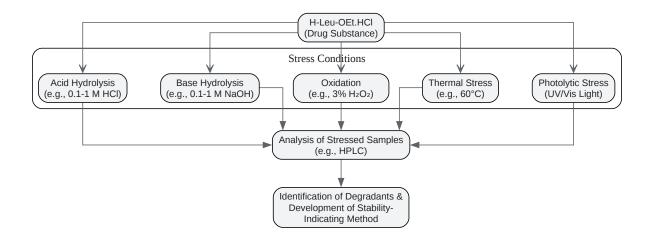
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile is often recommended), and a lab coat.[7]
- Ventilation: Use in a well-ventilated area. For operations that may generate dust, use a fume hood or local exhaust ventilation.[1]
- Hygiene: Wash hands thoroughly after handling the compound.[1][7]
- Spills: In case of a small spill, use appropriate tools to place the material into a waste disposal container. For larger spills, follow established laboratory safety protocols.[1]

Experimental Protocols for Stability and Purity Analysis

Forced degradation studies and the use of stability-indicating analytical methods are crucial for understanding the stability of **H-Leu-OEt.HCI**.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating methods.[4][8]





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Figure 2: General workflow for a forced degradation study.

Table of Typical Forced Degradation Conditions:

Stress Condition	Typical Reagents and Conditions	Purpose
Acid Hydrolysis	0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[8][9]	To assess degradation in acidic environments.
Base Hydrolysis	0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[8][9]	To assess degradation in alkaline environments.
Oxidation	3-30% Hydrogen Peroxide (H ₂ O ₂) at room temperature. [10]	To evaluate susceptibility to oxidative degradation.
Thermal Degradation	Dry heat (e.g., 60-80°C) for a specified duration.[9]	To investigate the effect of temperature on stability.
Photostability	Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[9]	To determine if the compound is light-sensitive.

The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Purity and Stability Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of **H-Leu-OEt.HCl** and for quantifying its degradation in stability studies.[7][11][12]

Representative RP-HPLC Method:



Parameter	Specification	
Instrumentation	HPLC system with a UV detector.[11]	
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[11][12]	
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water.[11][12]	
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile. [11][12]	
Gradient	A linear gradient, for example, 5% to 95% Mobile Phase B over 20-30 minutes.[11][12]	
Flow Rate	1.0 mL/min.[11][12]	
Detection Wavelength	210-220 nm.[11][12]	
Sample Preparation	Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[7]	

This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Conclusion

H-Leu-OEt.HCI is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, tightly sealed container. The primary degradation pathway is hydrolysis of the ester bond, which can be accelerated by acidic or basic conditions. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount. When quantitative stability data is required, conducting forced degradation studies coupled with a validated, stability-indicating HPLC method is the standard approach to ensure the quality and reliability of **H-Leu-OEt.HCI** in its applications.

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